molecular formula C17H22IN3OS B4779602 2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4779602
M. Wt: 443.3 g/mol
InChI Key: WTOCXUUQXCXJAH-UHFFFAOYSA-N
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Description

2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound features a benzamide group attached to a thiadiazole ring, which is further substituted with an octyl chain and an iodine atom. This unique structure contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the iodine atom and the octyl chain, which enhance its lipophilicity and ability to interact with biological membranes. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3OS/c1-2-3-4-5-6-7-12-15-20-21-17(23-15)19-16(22)13-10-8-9-11-14(13)18/h8-11H,2-7,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOCXUUQXCXJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
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Reactant of Route 4
2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
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Reactant of Route 6
2-iodo-N-(5-octyl-1,3,4-thiadiazol-2-yl)benzamide

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